molecular formula C14H19NO2 B3046521 1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one CAS No. 1253226-26-4

1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one

Cat. No.: B3046521
CAS No.: 1253226-26-4
M. Wt: 233.31
InChI Key: CBUCOELMPGQVKW-UHFFFAOYSA-N
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Description

1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one is a synthetic piperidin-2-one derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidin-2-one core, a privileged scaffold frequently found in molecules with pronounced biological activity . The structure is further substituted with a benzyl group at the nitrogen position and a hydroxy group at the 6-position, alongside two methyl groups providing steric bulk at the 4-position. These modifications make it a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex nitrogen-containing heterocycles . Preliminary research on analogous 1-benzylpiperidine compounds has indicated potential interactions with biological targets such as acetylcholinesterase . Piperidine derivatives are extensively investigated for their diverse pharmacological properties, which can include acting as anticancer agents . The specific stereochemistry and substitution pattern on the piperidine ring are critical for optimizing binding affinity and selectivity toward specific enzymes or receptors. Researchers can utilize this compound as a key synthon to develop novel molecules for various therapeutic areas, including oncology and central nervous system (CNS) disorders. This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2)8-12(16)15(13(17)9-14)10-11-6-4-3-5-7-11/h3-7,12,16H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUCOELMPGQVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C(=O)C1)CC2=CC=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725637
Record name 1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253226-26-4
Record name 1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylpiperidin-2-one with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one has several scientific research applications, including:

    Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its structural features make it a valuable tool for investigating biochemical processes.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and benzyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations in Piperidinone Derivatives

The following table highlights key structural analogs and their functional group differences:

Compound Name Substituent Positions & Groups Key Features
1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one 1-benzyl, 6-hydroxy, 4,4-dimethyl Hydroxyl for H-bonding; dimethyl enhances steric stability.
1-Benzylpiperidin-4-one hydrochloride 1-benzyl, 4-keto, HCl salt Ketone group at 4-position; hydrochloride improves solubility.
1-Benzyl-piperidin-4-one oxime 1-benzyl, 4-keto oxime Oxime group introduces nucleophilicity; potential for metal coordination.
1-[4-(1,5-Dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine 4-amine, pyrimidine-pyrazole substituent Trifluoromethyl group increases electronegativity; pyrazole adds rigidity.
6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid 4-benzylpiperidinyl, pyridazine-carboxylic acid Carboxylic acid enhances water solubility; pyridazine ring modifies π-stacking.

Structural and Conformational Analysis

  • Ring Puckering : The target compound’s piperidine ring adopts a chair conformation due to 4,4-dimethyl substitution, minimizing torsional strain . In contrast, 1-benzylpiperidin-4-one oxime may exhibit boat conformations under certain conditions due to steric clashes between the oxime and benzyl groups.
  • Comparatively, trifluoromethyl-substituted analogs (e.g., ) show reduced electron density, favoring electrophilic interactions.

Physicochemical Properties

  • Solubility: The hydroxyl group improves aqueous solubility compared to non-polar analogs like 1-benzylpiperidin-4-one hydrochloride , which relies on salt formation for solubility.
  • Thermal Stability : 4,4-Dimethyl groups in the target compound likely enhance thermal stability by reducing ring flexibility, whereas compounds with bulky heterocyclic substituents (e.g., ) may decompose at lower temperatures due to steric strain.

Biological Activity

1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one (commonly referred to as BHDMP) is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C₁₄H₁₉NO₂
  • Molecular Weight: 233.31 g/mol
  • CAS Number: 1253226-26-4

Synthesis Methods:
BHDMP can be synthesized through several methods, primarily involving the reaction of 4,4-dimethylpiperidin-2-one with benzyl bromide in the presence of bases such as sodium hydride or potassium carbonate. The reaction typically takes place in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under elevated temperatures.

Biological Activity

BHDMP exhibits a range of biological activities, making it a compound of interest in pharmacological research.

Enzyme Inhibition

BHDMP has been investigated for its ability to inhibit certain enzymes. For instance, compounds structurally similar to BHDMP have been shown to inhibit serotonin reuptake in mammals . This suggests that BHDMP may also interact with neurotransmitter systems, potentially impacting mood and cognitive functions.

The mechanism by which BHDMP exerts its biological effects is believed to involve:

  • Hydrogen Bonding: The hydroxyl group allows for hydrogen bonding with target proteins.
  • Hydrophobic Interactions: The benzyl group facilitates hydrophobic interactions with lipid membranes or hydrophobic pockets within enzymes.

These interactions can modulate the activity of various biological targets, leading to diverse pharmacological effects.

Study on Antibacterial Properties

In a study exploring the antibacterial efficacy of piperidine derivatives, compounds similar to BHDMP were evaluated against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the piperidine structure significantly influenced antibacterial potency. For instance, derivatives bearing hydroxyl groups exhibited enhanced activity compared to their non-hydroxylated counterparts .

Neuropharmacological Studies

Research investigating the neuropharmacological potential of piperidine derivatives has suggested that compounds like BHDMP could serve as leads for developing treatments for mood disorders. In vitro studies demonstrated that these compounds could modulate serotonin levels, thereby influencing mood regulation pathways .

Comparative Analysis

To better understand the unique properties of BHDMP, it is useful to compare it with similar compounds:

Compound NameStructure FeatureBiological Activity
1-Benzyl-4,4-dimethylpiperidin-2-oneLacks hydroxyl groupLower antimicrobial activity
1-Benzyl-6-methoxy-4,4-dimethylpiperidin-2-oneContains methoxy instead of hydroxylDifferent chemical properties
1-BenzylpiperidineNo additional functional groupsLimited biological activity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one?

Methodological Answer: Synthesis typically involves multi-step reactions, including alkylation, cyclization, and hydroxylation. For example, piperidine derivatives can be synthesized via nucleophilic substitution using benzyl halides under reflux conditions (e.g., ethanol at 80°C for 12 hours). Characterization via IR spectroscopy (C=O and O-H stretches at ~1600–1700 cm⁻¹ and ~3200–3600 cm⁻¹, respectively) and ¹H NMR (piperidine ring protons at δ 1.2–3.5 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm) is critical. Yields can be optimized by controlling stoichiometry and using catalysts like K₂CO₃ .

Q. How can researchers ensure compound purity, and what chromatographic methods are validated for this compound?

Methodological Answer: Reverse-phase HPLC with a C18 column and mobile phases combining methanol/water (65:35 v/v) buffered with sodium acetate (pH 4.6) is effective. System suitability tests (retention time reproducibility, theoretical plates >2000) ensure resolution from impurities. Gradient elution (10–90% methanol over 30 minutes) aids in separating hydroxylated byproducts .

Q. What safety protocols are recommended for handling this compound given its toxicity profile?

Methodological Answer: The compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and lab coats. Store at 2–8°C in airtight containers. Emergency protocols include immediate rinsing for dermal exposure and activated charcoal for ingestion .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) across studies be systematically resolved?

Methodological Answer: Conflicting data may arise from solvent effects, impurities, or tautomerism. For NMR, compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts. For IR, confirm sample purity via HPLC prior to analysis. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference .

Q. What strategies are effective for structural modification to enhance biological activity or solubility?

Methodological Answer: Introduce polar groups (e.g., sulfonate or amine) at the 6-hydroxy position to improve solubility. For bioactivity, replace the benzyl group with fluorinated or heteroaromatic moieties (e.g., pyridinyl) to enhance receptor binding. Computational docking studies (AutoDock Vina) can predict interactions before synthesis .

Q. How should stability studies be designed to evaluate degradation under varying pH and temperature conditions?

Methodological Answer: Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate at 0.1M HCl/NaOH (40°C, 24 hours).
  • Oxidative stress : Treat with 3% H₂O₂ (25°C, 6 hours).
  • Photolysis : Expose to UV light (254 nm, 48 hours). Monitor degradation via HPLC and identify products using LC-MS. Buffer solutions (pH 4.6–6.5) stabilize the compound during analysis .

Q. Which computational tools are recommended for predicting synthetic pathways and byproduct formation?

Methodological Answer: Use Reaxys and SciFinder to identify analogous reactions. Machine learning platforms (e.g., Pistachio) predict feasible routes and side products. For retrosynthesis, employ the Template_relevance model with a plausibility threshold >0.01 to prioritize high-yield pathways .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Variability may stem from catalyst selection (Pd/C vs. Pd(OAc)₂) or solvent polarity. Replicate reactions under inert atmospheres (N₂/Ar) and characterize intermediates via in-situ FTIR. Compare yields using Buchwald-Hartwig vs. Suzuki-Miyaura conditions to identify optimal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one
Reactant of Route 2
1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one

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